2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C16H13FN2S3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H13FN2S3/c17-14-8-4-7-13(9-14)11-21-16-19-18-15(22-16)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
REFFWAMCUXXBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of appropriate benzylthiol and fluorobenzylthiol derivatives with a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can lead to the formation of new thiadiazole derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is in the field of oncology. Research has indicated that thiadiazole derivatives can exhibit significant anticancer properties through various mechanisms.
Case Studies
- Thiadiazole Derivatives as Anticancer Agents : A review published in PMC discusses various thiadiazole derivatives and their efficacy against different cancer models. The study highlights that compounds similar to 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole have shown reduced viability in human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
- Synthesis and Biological Evaluation : Another study focused on synthesizing a series of benzylthio-substituted thiadiazoles and evaluating their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values indicating potent anticancer activity, particularly against HeLa cells .
Antimicrobial Properties
In addition to its anticancer potential, there is emerging evidence suggesting that thiadiazole derivatives can also possess antimicrobial properties. Compounds structurally related to 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole have been evaluated for their activity against various bacterial strains.
Case Study
A study investigating the antimicrobial activity of benzylthio-thiadiazole derivatives found that certain compounds exhibited significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .
Safety and Toxicity
While exploring the applications of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole, it is crucial to consider its safety profile. According to hazard classifications, this compound is harmful if swallowed and may cause skin irritation and serious eye irritation . Proper safety measures should be taken when handling this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Halogenated Derivatives
- 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole (C₁₆H₁₂Cl₂N₂S₃): This analog features dichlorinated benzyl groups, increasing molecular weight (399.37 g/mol) and lipophilicity.
- 2-((4-Chlorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole :
Replacing one benzylthio group with a pyrazinyl moiety introduces hydrogen-bonding capability. This compound exhibited 77% synthetic yield and demonstrated moderate antimicrobial activity .
Non-Halogenated Derivatives
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): This derivative, with a phenoxyacetamide side chain, showed an 88% synthetic yield and a melting point of 133–135°C. The bulky isopropyl group may reduce membrane permeability compared to halogenated analogs .
- However, nitro groups are often associated with toxicity, limiting therapeutic utility .
Antileishmanial Activity
- 5-(Nitrothiophene-2-yl)-1,3,4-thiadiazoles : Derivatives with nitrothiophene substituents at position 5 showed IC₅₀ values of 12–45 μM against Leishmania major promastigotes, attributed to nitro group redox cycling and oxidative stress induction .
- 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole: While direct antileishmanial data are unavailable, fluorine’s electronegativity may improve target binding compared to non-fluorinated analogs.
Anticancer Activity
- 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole: Exhibited IC₅₀ values of 120–160 μM against breast cancer cells (MCF-7), with fluorine enhancing cytotoxicity via apoptosis induction .
- 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole : Predicted to show similar or improved activity due to dual sulfur linkages and fluorine’s metabolic stability .
Antimicrobial Activity
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Demonstrated 85% yield and activity against Gram-positive bacteria, likely due to the methoxy group’s electron-donating effects .
- 2-((2,6-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-thiadiazole (7a) : Showed 43% yield and moderate antifungal activity, suggesting halogenation improves broad-spectrum efficacy .
Biological Activity
The compound 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure
The molecular formula for 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is , and its structure is characterized by the presence of two thio groups attached to a thiadiazole ring. This configuration contributes to its biological activity.
Antimicrobial Activity
- Mechanism of Action : Thiadiazoles exhibit antimicrobial properties through various mechanisms, including inhibition of cell wall synthesis and interference with nucleic acid metabolism. The presence of the benzylthio group enhances lipophilicity, facilitating better membrane penetration.
-
Case Studies :
- A study showed that derivatives of thiadiazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32.6 μg/mL to 47.5 μg/mL .
- In vitro assays indicated that 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole exhibited potent activity against various fungal strains, outperforming traditional antifungal agents .
Anticancer Activity
- In Vitro Studies : The compound was evaluated for its antiproliferative effects against the NCI-60 cancer cell line panel. Results indicated that it exhibited broad-spectrum anticancer activity with GI50 values ranging from 2.02 to 7.82 μM across multiple cell lines .
- Mechanism of Action : The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The thiadiazole scaffold is known for its ability to interact with DNA and inhibit topoisomerase enzymes .
Neuropharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that compounds related to 1,3,4-thiadiazoles may exhibit antidepressant-like effects in animal models. The mechanism is likely linked to serotonin receptor modulation .
- Research Findings : In forced swim tests (FST), certain derivatives showed a significant decrease in immobility time, indicating potential antidepressant properties comparable to established drugs like fluoxetine .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 2-(benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole and its derivatives?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions between 5-amino-1,3,4-thiadiazole-2-thiol and substituted benzyl halides. A key optimized method involves ultrasound-assisted synthesis , which enhances reaction efficiency. For example:
- React 5-amino-1,3,4-thiadiazole-2-thiol with 3-fluorobenzyl chloride in PEG-400 solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour.
- Monitor reaction progress via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid .
- Alternative routes include microwave-assisted synthesis to reduce reaction time and improve yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- Spectroscopic techniques :
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂F₂N₂S₃: calculated 366.03, observed 366.04) .
Advanced Research Questions
Q. What molecular mechanisms underlie its anticancer activity?
Methodological Answer: In A549 non-small cell lung cancer cells, the compound induces G0/G1 cell cycle arrest and inhibits the ERK signaling pathway :
Q. How can researchers resolve contradictions in biological activity data across structurally similar thiadiazoles?
Methodological Answer: Address discrepancies via:
- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., nitro, chloro, or fluorobenzyl groups) and test under standardized conditions (e.g., uniform cell lines, exposure times) .
- Computational modeling : Perform molecular docking to compare binding affinities for targets like ERK or tubulin. For example, use AutoDock Vina with PDB ID 4QTB (ERK2) to predict interactions .
- Meta-analysis : Review crystallographic data (e.g., polymorphism in solvates) to correlate structural variations with bioactivity .
Q. How do structural modifications influence pharmacological efficacy?
Methodological Answer: Key modifications and evaluation strategies include:
- Nitro-group introduction : Enhances antileishmanial activity (e.g., 5-(nitrothiophene) derivatives tested against Leishmania major promastigotes) .
- Heterocyclic appendages : Attach benzimidazole or triazole moieties to improve antimicrobial activity (e.g., MIC assays against S. aureus and E. coli) .
- Lipid bilayer interactions : Use DSC and fluorescence spectroscopy to assess how fluorobenzyl groups alter membrane permeability (e.g., DPPC multibilayer studies) .
Q. What analytical methods are critical for assessing polymorphism or solvatomorphism in this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to identify polymorphic forms (e.g., FABT DMSO solvates with distinct hydrogen-bonding networks) .
- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points of solvatomorphs differ by >10°C) .
- Dual fluorescence spectroscopy : Study solvent-dependent emission spectra to probe excited-state proton transfer (ESPT) behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
